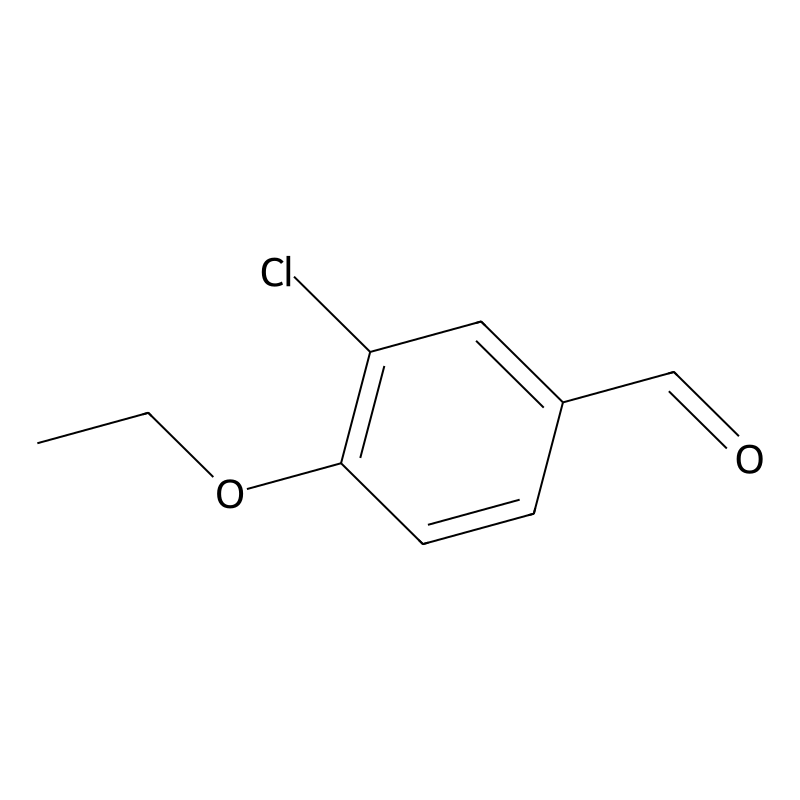

3-Chloro-4-ethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-4-ethoxybenzaldehyde

is a chemical compound with the molecular formula C9H9ClO2 . It’s a solid substance at room temperature and has a molecular weight of 184.62 . This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical research .

3-Chloro-4-ethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of a chloro group and an ethoxy substituent on the benzene ring. Its molecular formula is C10H11ClO2, and it has a molecular weight of approximately 198.65 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique functional groups.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 3-chloro-4-ethoxybenzoic acid.

- Reduction: The aldehyde can be reduced to yield 3-chloro-4-ethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different functional groups, such as amines or thiols, resulting in various substituted derivatives .

Research indicates that 3-chloro-4-ethoxybenzaldehyde exhibits biological activities, including:

- Antibacterial Properties: It has shown potential in disrupting bacterial cell membranes or inhibiting essential enzymes, which may contribute to its antibacterial effects.

- Antifungal Activity: Similar mechanisms may apply to its antifungal properties.

- Anti-inflammatory Effects: Preliminary studies suggest it may have therapeutic potential for inflammatory conditions .

The synthesis of 3-chloro-4-ethoxybenzaldehyde typically involves several steps:

- Starting Materials: The synthesis often begins with 4-ethoxybenzaldehyde and chlorination agents.

- Chlorination Reaction: The introduction of the chloro group can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents in the presence of a catalyst.

- Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

3-Chloro-4-ethoxybenzaldehyde has several applications across different fields:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic compounds.

- Pharmaceutical Development: Its biological properties make it a candidate for developing new therapeutic agents, particularly in treating infections and inflammatory diseases.

- Material Science: It is used in the formulation of new materials and chemical products due to its unique chemical structure .

Studies on the interactions of 3-chloro-4-ethoxybenzaldehyde with biological targets are ongoing. Its mechanism of action appears to involve:

- Disruption of cellular membranes in bacteria and fungi.

- Inhibition of specific enzymes critical for microbial survival.

These interactions suggest that further investigation could reveal more about its potential therapeutic applications and mechanisms .

Several compounds share structural similarities with 3-chloro-4-ethoxybenzaldehyde, each possessing unique properties:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3-Chloro-4-methoxybenzaldehyde | C10H11ClO2 | Contains a methoxy group instead of an ethoxy group. |

| 3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | Features a hydroxyl group, affecting solubility and reactivity. |

| 3-Chloro-5-methoxybenzaldehyde | C10H11ClO2 | Substituent position differs, influencing biological activity. |

Uniqueness

The uniqueness of 3-chloro-4-ethoxybenzaldehyde lies in its specific combination of functional groups (chloro and ethoxy) that confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable for targeted applications in organic synthesis and medicinal chemistry .

The development of 3-chloro-4-ethoxybenzaldehyde emerged from the systematic exploration of substituted benzaldehyde derivatives in organic chemistry. While specific historical documentation of its initial synthesis remains limited in available literature, the compound's evolution can be traced through its applications in pharmaceutical research, particularly in the synthesis of complex therapeutic molecules. Patent literature indicates that this compound gained prominence through its role as a key intermediate in multi-step synthetic pathways. The systematic approach to its synthesis was developed through traditional organic chemistry methodologies, building upon established protocols for benzaldehyde functionalization. Research documentation from synthetic chemistry studies demonstrates that the compound's importance grew significantly with the advancement of pharmaceutical chemistry, where selective substitution patterns became crucial for developing biologically active molecules.

The compound's synthetic accessibility through conventional organic chemistry techniques contributed to its adoption in research laboratories worldwide. Early synthetic approaches utilized readily available starting materials such as 3-chloro-4-hydroxybenzaldehyde and ethyl iodide, establishing reproducible synthetic routes that could be scaled for various research applications. This accessibility factor proved instrumental in establishing 3-chloro-4-ethoxybenzaldehyde as a standard intermediate in organic synthesis protocols. The development of efficient synthetic methodologies also facilitated its incorporation into automated synthesis platforms, further enhancing its utility in contemporary pharmaceutical research programs.

Significance in Synthetic Organic Chemistry

3-Chloro-4-ethoxybenzaldehyde occupies a crucial position in synthetic organic chemistry due to its unique reactivity profile and structural features. The compound's significance stems from its ability to serve as a versatile building block for constructing complex molecular architectures through various organic transformations. The presence of the aldehyde functional group provides a reactive site for nucleophilic addition reactions, condensation processes, and reduction transformations, while the chlorine substituent offers opportunities for nucleophilic aromatic substitution reactions. This dual reactivity pattern enables chemists to access diverse chemical structures from a single starting material.

The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the ethoxy group create a unique electronic environment that influences the compound's reactivity patterns. This electronic arrangement facilitates selective transformations under controlled reaction conditions, making it particularly valuable for synthetic chemists seeking to achieve regioselective modifications. Research demonstrates that the compound can undergo oxidation reactions to form corresponding carboxylic acids, reduction reactions to yield alcohols, and substitution reactions to generate various substituted benzaldehyde derivatives. These transformation capabilities establish 3-chloro-4-ethoxybenzaldehyde as an essential intermediate for accessing structurally diverse organic molecules.

The compound's utility extends to advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, where the chlorine substituent can participate in carbon-carbon bond formation processes. Studies indicate that the compound's stability under various reaction conditions makes it compatible with a wide range of synthetic protocols, from mild room-temperature transformations to more demanding high-temperature reactions. This versatility has led to its incorporation into automated synthesis platforms and combinatorial chemistry approaches, where its predictable reactivity enables systematic exploration of chemical space.

Current Research Landscape and Applications

Contemporary research involving 3-chloro-4-ethoxybenzaldehyde spans multiple scientific disciplines, with pharmaceutical chemistry representing the most prominent application area. The compound serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly those targeting specific biological pathways. Research publications document its use in developing compounds with potential antimicrobial properties, where structural modifications of the benzaldehyde core can enhance biological activity profiles. Studies indicate that derivatives of 3-chloro-4-ethoxybenzaldehyde may possess anticancer properties, though extensive research remains necessary to establish definitive therapeutic applications.

Industrial applications of 3-chloro-4-ethoxybenzaldehyde extend into the flavor and fragrance industry, where its aromatic properties contribute to the development of complex sensory profiles. Research indicates that the compound's unique structural features enable it to participate in fragrance formulations, providing distinct olfactory characteristics that enhance product appeal. The material science sector has also identified applications for this compound in polymer formulations, where it can improve material properties and expand applications in coatings and adhesives. These diverse applications demonstrate the compound's versatility across different industrial sectors.

Molecular Composition and Formula

3-Chloro-4-ethoxybenzaldehyde is an aromatic aldehyde compound with the molecular formula C₉H₉ClO₂ [1] [2] [3]. The compound has a molecular weight of 184.62 g/mol and is officially registered under the Chemical Abstracts Service (CAS) registry number 99585-10-1 [1] [2] [3]. The molecular composition includes nine carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms, representing a substituted benzaldehyde derivative with specific functional group arrangements.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight (g/mol) | 184.62 |

| CAS Registry Number | 99585-10-1 |

| MDL Number | MFCD06246171 |

| PubChem CID | 4770035 |

| Physical State (20°C) | Solid |

| Appearance | White flaky solid |

The compound exists as a white flaky solid at room temperature, indicating its crystalline nature and structural stability [2] [3]. The MDL number MFCD06246171 provides additional identification for database searches and chemical inventory management [1] [2].

Structural Characteristics and Substitution Pattern

Benzene Ring Substitution Analysis

The structural framework of 3-chloro-4-ethoxybenzaldehyde consists of a benzene ring bearing three distinct substituents at specific positions . The benzene ring serves as the core aromatic system, with the aldehyde group (-CHO) positioned at carbon-1, establishing the primary functional group identity. The chlorine atom occupies the 3-position (meta to the aldehyde group), while the ethoxy group (-OCH₂CH₃) is located at the 4-position (para to the aldehyde group) [5].

This substitution pattern creates a 1,3,4-trisubstituted benzene ring system where each substituent influences the electronic properties and reactivity of the aromatic system . The relative positioning of these functional groups is crucial for understanding the compound's chemical behavior and potential applications in synthetic chemistry.

Electronic Distribution Effects of Substituents

The electronic effects within 3-chloro-4-ethoxybenzaldehyde arise from the interplay of three distinct substituent groups, each contributing different electronic influences to the benzene ring system [6] [7]. The chlorine atom at position 3 functions as an electron-withdrawing group through inductive effects due to its high electronegativity [8]. This inductive electron withdrawal (negative inductive effect, -I) reduces electron density in the aromatic ring, particularly affecting the carbon atoms adjacent to the chlorine substituent [9].

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Chlorine (-Cl) | 3 (meta) | Electron-withdrawing (inductive) | Meta-directing |

| Ethoxy (-OCH₂CH₃) | 4 (para) | Electron-donating (resonance) | Ortho/Para-directing |

| Aldehyde (-CHO) | 1 | Electron-withdrawing (both inductive and resonance) | Meta-directing |

The ethoxy group at position 4 demonstrates electron-donating properties through resonance effects (+R) [6] [7]. The oxygen atom possesses lone pairs of electrons that can participate in resonance with the aromatic π-system, increasing electron density at the ortho and para positions relative to the ethoxy substituent [10] [11]. This resonance donation occurs through the overlap of oxygen's p-orbitals with the aromatic π-system, creating additional electron density that stabilizes the aromatic ring [9].

The aldehyde group at position 1 exerts strong electron-withdrawing effects through both inductive and resonance mechanisms [11]. The carbonyl carbon exhibits partial positive character due to the electronegativity difference between carbon and oxygen, creating an inductive electron withdrawal. Additionally, the carbonyl group can accept electron density from the aromatic ring through resonance, further depleting the ring's electron density [10] [9].

Structural Conformation Studies

While comprehensive crystallographic data for 3-chloro-4-ethoxybenzaldehyde was not extensively available in the literature, structural conformation studies can be inferred from similar aromatic aldehyde compounds [12] [13]. The planar nature of the benzene ring maintains the aromatic character, with the aldehyde group typically coplanar with the aromatic system to maximize conjugation effects [13].

The ethoxy substituent introduces conformational flexibility through the ethyl chain, which can adopt different rotational conformations around the C-O bond. The preferred conformation is influenced by steric interactions between the ethyl group and adjacent substituents, as well as electronic effects that stabilize specific orientations [13]. Computational studies on similar compounds suggest that the ethoxy group adopts conformations that minimize steric hindrance while maintaining optimal orbital overlap for resonance stabilization [13].

Isomeric Relationships

Comparison with 4-Ethoxy-3-methoxybenzaldehyde

4-Ethoxy-3-methoxybenzaldehyde represents a closely related positional isomer with the molecular formula C₁₀H₁₂O₃ and molecular weight of 180.2 g/mol [14] [15]. This compound differs from 3-chloro-4-ethoxybenzaldehyde in that it contains a methoxy group (-OCH₃) at position 3 instead of chlorine, while maintaining the ethoxy group at position 4 [15]. The substitution of chlorine with a methoxy group significantly alters the electronic properties, as methoxy groups are strongly electron-donating through both inductive and resonance effects [15].

| Compound | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|

| 3-Chloro-4-ethoxybenzaldehyde | C₉H₉ClO₂ | 184.62 | 3-Cl, 4-OEt |

| 4-Ethoxy-3-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.2 | 3-OMe, 4-OEt |

| Benzaldehyde (unsubstituted) | C₇H₆O | 106.12 | None |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 3-Cl |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 4-OEt |

The replacement of the electron-withdrawing chlorine with an electron-donating methoxy group creates a compound with enhanced electron density in the aromatic ring, potentially increasing its reactivity toward electrophilic aromatic substitution reactions [15]. This structural modification also affects the compound's physical properties, including its melting point (51°C for 4-ethoxy-3-methoxybenzaldehyde) and solubility characteristics [15].

Positional Isomers and Their Properties

The concept of positional isomerism is particularly relevant for 3-chloro-4-ethoxybenzaldehyde, as the substituents can be arranged in different positions around the benzene ring while maintaining the same molecular formula [16] [17]. Positional isomers arise when functional groups occupy different positions on the same carbon skeleton, leading to compounds with identical molecular formulas but different physical and chemical properties [16].

For benzaldehyde derivatives containing both chlorine and ethoxy substituents, multiple positional isomers are theoretically possible, including 2-chloro-4-ethoxybenzaldehyde, 3-chloro-5-ethoxybenzaldehyde, and others [18] [19]. Each positional arrangement creates distinct electronic environments around the benzene ring, affecting the compound's reactivity, stability, and potential applications [16].

The specific 3,4-substitution pattern in 3-chloro-4-ethoxybenzaldehyde creates a unique electronic environment where the electron-withdrawing chlorine and electron-donating ethoxy groups are positioned adjacently, leading to localized electronic effects that influence the compound's chemical behavior [18] [19].

Structural Representation Systems

InChI and InChIKey Representations

The International Chemical Identifier (InChI) system provides a standardized method for representing the molecular structure of 3-chloro-4-ethoxybenzaldehyde. The InChI string for this compound is: InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 [5]. This representation encodes the complete connectivity information, including the arrangement of atoms and bonds within the molecule.

The corresponding InChIKey, ZYDPBMFCTQAEMR-UHFFFAOYSA-N, serves as a shortened, hashed version of the InChI string that facilitates database searches and chemical informatics applications [5]. The InChIKey consists of three parts separated by hyphens: the first part represents the molecular skeleton, the second part accounts for stereochemistry, and the third part indicates the InChI version used for generation [5].

SMILES Notation Analysis

The Simplified Molecular Input Line Entry System (SMILES) notation for 3-chloro-4-ethoxybenzaldehyde is represented as CCOC1=C(C=C(C=C1)C=O)Cl [5]. This linear notation efficiently captures the molecular structure by describing the connectivity of atoms using a set of rules and symbols [20] [21].

| Representation Type | Representation |

|---|---|

| IUPAC Name | 3-chloro-4-ethoxybenzaldehyde |

| InChI | InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 |

| InChIKey | ZYDPBMFCTQAEMR-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C=O)Cl |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C=O)Cl |

In the SMILES notation, the benzene ring is represented using the aromatic notation with lowercase letters (c1ccccc1 pattern), while the substituents are explicitly shown at their respective positions [21]. The ethoxy group is represented as CCO (ethyl-oxygen), the chlorine as Cl, and the aldehyde group as C=O [21]. This notation system allows for efficient computer processing and database storage of chemical structures [20] [21].

Crystallographic and Computational Structural Data

While specific crystallographic data for 3-chloro-4-ethoxybenzaldehyde was not extensively documented in the available literature, structural analysis can be informed by related compounds and computational modeling approaches [12] [13]. Crystallographic studies of similar substituted benzaldehydes provide insights into the preferred molecular conformations and intermolecular interactions in the solid state [22] [23].

Computational structural data obtained through density functional theory (DFT) calculations can provide detailed information about bond lengths, bond angles, and dihedral angles within the molecule [13]. These calculations typically reveal that the benzene ring maintains its planar geometry, with the aldehyde group coplanar to maximize conjugation effects [13]. The ethoxy substituent introduces conformational flexibility, with the preferred orientation determined by minimizing steric interactions and maximizing electronic stabilization [13].

Vibrational spectroscopy studies, including infrared and Raman spectroscopy, provide experimental validation of computational structural predictions [12]. The characteristic vibrational frequencies of the various functional groups (C=O stretch, C-Cl stretch, C-O-C stretches) can be used to confirm the presence and environment of these groups within the molecular structure [12].

3-Chloro-4-ethoxybenzaldehyde presents as a solid material at ambient temperature (20°C) [1]. The compound exhibits the characteristic density of 1.2 grams per cubic centimeter [1], indicating a relatively dense organic solid compared to many simple aromatic compounds. The refractive index has been measured at 1.53 [1], which falls within the typical range for substituted aromatic aldehydes and reflects the compound's optical properties related to its conjugated aromatic system.

The molecular architecture of 3-Chloro-4-ethoxybenzaldehyde contributes to its physical characteristics through the presence of both electron-withdrawing (chloro and aldehyde) and electron-donating (ethoxy) substituents on the benzene ring [2]. This substitution pattern influences the intermolecular interactions and packing arrangements in the solid state.

Thermodynamic Properties

Melting and Boiling Points Characterization

While specific melting and boiling point data for 3-Chloro-4-ethoxybenzaldehyde are not extensively documented in the available literature, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The related compound 3-chloro-4,5-diethoxybenzaldehyde exhibits a melting point of 86.76°C and a boiling point of 314°C [3], suggesting that 3-Chloro-4-ethoxybenzaldehyde would likely demonstrate similar but distinct thermal characteristics due to its reduced number of ethoxy substituents.

The thermal stability of substituted benzaldehydes is influenced by the electronic effects of substituents and their impact on intermolecular hydrogen bonding patterns [4]. The presence of the chlorine atom at the meta position relative to the aldehyde group and the ethoxy group at the para position creates a specific electronic environment that affects phase transition temperatures.

Heat Capacity and Thermochemical Parameters

Thermochemical data specific to 3-Chloro-4-ethoxybenzaldehyde are limited in the current literature. However, comparative thermodynamic analysis using related benzaldehyde derivatives provides valuable insights. For benzaldehyde itself, the ideal gas heat capacity ranges from 155.23 to 319.90 joules per mole-kelvin across various temperature ranges [5]. The 4-ethoxybenzaldehyde analog demonstrates heat capacity values in the range of 257.62 to 319.90 joules per mole-kelvin [6].

The introduction of the chlorine substituent at the meta position would be expected to influence the vibrational modes and consequently the heat capacity of the molecule. Computational studies on similar halogenated aromatic compounds suggest that chlorine substitution typically increases the molecular heat capacity due to additional vibrational degrees of freedom [7].

Phase Transition Behavior

The phase transition behavior of 3-Chloro-4-ethoxybenzaldehyde is influenced by its molecular structure and intermolecular interactions. The compound's solid-state structure likely involves specific packing arrangements influenced by dipole-dipole interactions from the carbonyl group, halogen bonding from the chlorine atom, and van der Waals forces from the ethoxy substituent [2].

Studies on related chlorinated benzaldehyde derivatives indicate that the presence of halogen substituents can significantly affect crystalline packing and phase behavior [4]. The electron-withdrawing nature of the chlorine atom combined with the electron-donating ethoxy group creates an electronic asymmetry that influences molecular alignment in the solid state.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 3-Chloro-4-ethoxybenzaldehyde would be expected to exhibit characteristic signals reflecting its substitution pattern. The aldehyde proton typically appears as a distinctive singlet in the region around 9.8-10.0 parts per million, consistent with patterns observed in related benzaldehyde derivatives [8] [9].

The aromatic region would display signals corresponding to the three aromatic protons on the benzene ring. Based on spectroscopic studies of similar compounds, these signals would appear in the 6.5-8.0 parts per million range [10] [8]. The specific chemical shifts and coupling patterns would reflect the electronic influence of the chloro and ethoxy substituents.

The ethoxy group would contribute two characteristic signals: a triplet for the methyl group appearing around 1.4 parts per million and a quartet for the methylene group at approximately 4.1 parts per million [11] [12]. These signals demonstrate the typical ethyl ester pattern with coupling constants consistent with adjacent methylene and methyl groups.

¹³C Nuclear Magnetic Resonance Chemical Shift Patterns

Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework of 3-Chloro-4-ethoxybenzaldehyde. The aldehyde carbon would be expected to appear significantly downfield, typically around 190-195 parts per million, characteristic of aromatic aldehyde carbonyls [10] [8].

The aromatic carbon signals would distribute across the 110-160 parts per million region, with specific chemical shifts influenced by the substituent effects of the chloro and ethoxy groups [10]. The ethoxy carbons would appear at characteristic positions: the methyl carbon around 14-15 parts per million and the methylene carbon around 63-65 parts per million [12].

The substitution pattern would create distinct chemical environments for each aromatic carbon, resulting in separate signals that could be assigned through two-dimensional nuclear magnetic resonance techniques or comparison with closely related compounds [10] [8].

¹⁷O Nuclear Magnetic Resonance Studies and Applications

Oxygen-17 nuclear magnetic resonance spectroscopy represents a specialized technique for investigating the oxygen environments in 3-Chloro-4-ethoxybenzaldehyde. Studies on related benzaldehyde derivatives have demonstrated the utility of ¹⁷O nuclear magnetic resonance for examining both the carbonyl oxygen and ether oxygen environments [13] [14].

The carbonyl oxygen would be expected to exhibit chemical shifts characteristic of aromatic aldehydes, with the specific position influenced by the electronic effects of the chloro and ethoxy substituents [13]. The ethoxy oxygen would demonstrate different chemical shift characteristics, reflecting its ether linkage environment.

Temperature-dependent ¹⁷O nuclear magnetic resonance studies could provide information about molecular dynamics and hydrogen bonding interactions, particularly regarding potential intermolecular associations involving the carbonyl group [13].

Vibrational Spectroscopy

Fourier Transform Infrared Characteristic Absorption Bands

Fourier transform infrared spectroscopy of 3-Chloro-4-ethoxybenzaldehyde would reveal characteristic absorption bands reflecting its functional groups and molecular structure. The aldehyde carbonyl group would produce a strong absorption band typically appearing around 1680-1700 wavenumbers, with the exact position influenced by conjugation with the aromatic ring and electronic effects of the substituents [4] [15].

The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches from the ethoxy group would contribute to absorptions in the 2800-3000 wavenumber range [4]. The carbon-chlorine stretching vibration would manifest as a characteristic band in the 600-800 wavenumber region.

Studies on related 3-chloro-4-methoxybenzaldehyde have identified specific vibrational assignments through combined experimental and computational approaches [4]. The presence of both electron-withdrawing and electron-donating substituents creates a complex vibrational landscape with potential for Fermi resonance interactions between fundamental and combination bands.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy for characterizing 3-Chloro-4-ethoxybenzaldehyde. The technique is particularly sensitive to symmetric vibrations and aromatic ring modes that may be weak or absent in infrared spectra [4].

Research on structurally related compounds such as 3-chloro-4-methoxybenzaldehyde has demonstrated the effectiveness of Fourier transform Raman spectroscopy in providing complete vibrational assignments [4]. The aldehyde carbon-oxygen stretching mode would be prominent in the Raman spectrum, along with aromatic ring breathing modes and symmetric stretching vibrations.

The combination of infrared and Raman spectroscopy enables comprehensive vibrational analysis, with computational support from density functional theory calculations providing theoretical validation of experimental assignments [4] [15].

Mass Spectrometric Behavior

Mass spectrometry of 3-Chloro-4-ethoxybenzaldehyde would provide information about its molecular ion and fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 184, reflecting the exact molecular weight [2]. The presence of chlorine would create a characteristic isotope pattern due to the ³⁵Cl/³⁷Cl ratio.

Common fragmentation pathways for substituted benzaldehydes include loss of the aldehyde group (mass 29), formation of aromatic cation radicals, and fragmentation of the ethoxy substituent [16]. The loss of ethyl radicals (mass 29) and ethoxy groups (mass 45) would be expected fragmentation patterns based on similar compounds [16].

Electron impact ionization would likely produce fragments corresponding to the substituted benzyl cation and other aromatic species, providing structural confirmation through comparison with fragmentation databases and theoretical predictions [16].

Solubility Properties and Parameters

The solubility characteristics of 3-Chloro-4-ethoxybenzaldehyde reflect its molecular structure and polarity. Like other ethoxybenzaldehyde derivatives, the compound demonstrates poor solubility in water due to its predominantly hydrophobic aromatic character [17] [18]. The presence of the polar aldehyde group provides some hydrophilic character, but this is insufficient to overcome the overall lipophilic nature of the molecule.

In organic solvents, 3-Chloro-4-ethoxybenzaldehyde exhibits good solubility. The compound dissolves readily in alcohols such as ethanol and methanol, ethers, and chlorinated solvents [17] [18]. This solubility pattern is consistent with related aromatic aldehyde compounds and reflects the balance between polar and nonpolar interactions.

The calculated partition coefficient (XLogP3) of 2.9 indicates moderate lipophilicity [2], suggesting preferential partitioning into organic phases over aqueous environments. This property influences both its chemical behavior and potential applications in organic synthesis and materials science.

Stability and Degradation Kinetics

3-Chloro-4-ethoxybenzaldehyde demonstrates stability under normal storage conditions when properly handled [1] [19]. The compound should be stored in cool, dry conditions away from light and heat sources to prevent degradation [1]. The aldehyde functional group represents the most reactive site in the molecule and is susceptible to oxidation to the corresponding carboxylic acid under atmospheric conditions.

Studies on related chlorinated benzaldehyde derivatives indicate that the presence of electron-withdrawing chlorine substituents can influence the reactivity and stability of the aldehyde group [20]. The meta-chloro substitution pattern in 3-Chloro-4-ethoxybenzaldehyde may provide some stabilization against nucleophilic attack compared to unsubstituted positions.

Photodegradation represents a potential degradation pathway, particularly under ultraviolet irradiation. The aromatic chromophore can absorb ultraviolet light, leading to excited state chemistry that may result in decomposition products [21]. Proper storage in amber containers or under inert atmosphere conditions can minimize photochemical degradation.